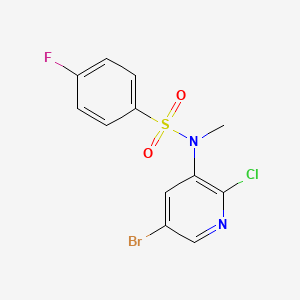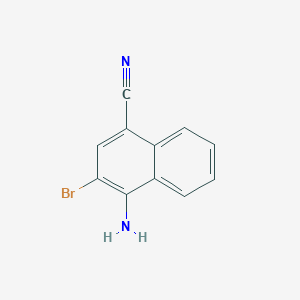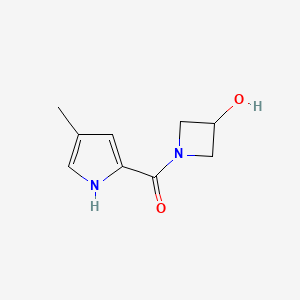
(3-hydroxyazetidin-1-yl)-(4-methyl-1H-pyrrol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-hydroxyazetidin-1-yl)-(4-methyl-1H-pyrrol-2-yl)methanone is a chemical compound with the molecular formula C9H12N2O2. It is characterized by the presence of both azetidine and pyrrole rings, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-hydroxyazetidin-1-yl)-(4-methyl-1H-pyrrol-2-yl)methanone typically involves the reaction of 3-hydroxyazetidine with 4-methyl-1H-pyrrole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of automated systems for reaction monitoring and product isolation .
Análisis De Reacciones Químicas
Types of Reactions
(3-hydroxyazetidin-1-yl)-(4-methyl-1H-pyrrol-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Electrophiles like bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: Formation of (3-oxoazetidin-1-yl)-(4-methyl-1H-pyrrol-2-yl)methanone.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(3-hydroxyazetidin-1-yl)-(4-methyl-1H-pyrrol-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-hydroxyazetidin-1-yl)-(4-methyl-1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
(3-hydroxyazetidin-1-yl)-(4-methyl-1H-pyrrol-2-yl)methanone: Unique due to the presence of both azetidine and pyrrole rings.
(3-hydroxyazetidin-1-yl)-(4-ethyl-1H-pyrrol-2-yl)methanone: Similar structure but with an ethyl group instead of a methyl group.
(3-hydroxyazetidin-1-yl)-(4-phenyl-1H-pyrrol-2-yl)methanone: Contains a phenyl group, leading to different chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
(3-hydroxyazetidin-1-yl)-(4-methyl-1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C9H12N2O2/c1-6-2-8(10-3-6)9(13)11-4-7(12)5-11/h2-3,7,10,12H,4-5H2,1H3 |
Clave InChI |
APTKPRDDEUNPIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC(=C1)C(=O)N2CC(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Ethyl-5-(oxan-2-yloxy)phenyl]boronic acid](/img/structure/B13876111.png)
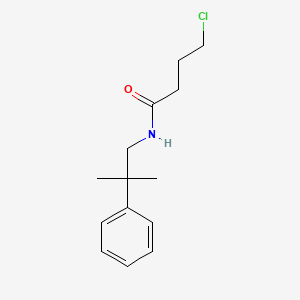
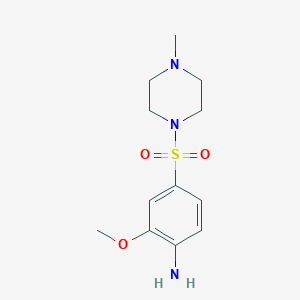


![Propan-2-yl 4-[1-(4-iodophenyl)indol-4-yl]oxypiperidine-1-carboxylate](/img/structure/B13876140.png)

![2-[4-(Dibenzylamino)phenyl]acetic acid](/img/structure/B13876154.png)


